N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a thioacetamide bridge to a triazolopyrimidinone moiety. This structural architecture combines sulfur- and nitrogen-rich pharmacophores, which are often associated with diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S2/c1-3-5-8-6-9(22)15-12-18-20-14(21(8)12)24-7-10(23)16-13-19-17-11(4-2)25-13/h6H,3-5,7H2,1-2H3,(H,15,18,22)(H,16,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKPUNFFZNVPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=NN=C(S3)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. The compound is characterized by its unique molecular structure and has been studied for various pharmacological effects.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of 379.46 g/mol. The compound features a thiadiazole ring and a triazole derivative, which are known for their biological activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit antimicrobial properties . A study highlighted that compounds containing the thiadiazole moiety demonstrated significant activity against various bacterial strains. Specifically, derivatives similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide showed minimum inhibitory concentrations (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
Thiadiazoles have also been noted for their antioxidant activity . The presence of sulfur in the thiadiazole ring enhances the electron-donating ability of these compounds, which contributes to their capacity to scavenge free radicals. This property is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The anti-inflammatory potential of thiadiazole derivatives has been documented in various studies. Compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide have shown effectiveness comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) in reducing inflammation in animal models .
The biological activities of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-acetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that thiadiazoles can inhibit enzymes involved in inflammatory pathways and microbial metabolism.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins that mediate inflammatory responses or microbial growth.
- Free Radical Scavenging : The antioxidant properties are primarily due to the ability of the thiadiazole ring to donate electrons and neutralize free radicals.
Case Studies
Several case studies have evaluated the efficacy of thiadiazole derivatives:
- Study on Antibacterial Activity : A recent investigation assessed the antibacterial effects of various thiadiazole derivatives against clinical isolates of E. coli. The study reported significant antibacterial activity with MIC values ranging from 0.03 to 0.12 μg/mL for the most potent derivatives .
- Anti-inflammatory Evaluation : In a controlled study involving animal models of arthritis, a thiadiazole derivative exhibited a reduction in paw swelling comparable to indomethacin (a standard anti-inflammatory drug), indicating its potential as an anti-inflammatory agent .
Summary Table of Biological Activities
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of significant interest in the field of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, including scientific research findings and documented case studies.
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole and triazole moieties exhibit promising antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies show that the compound demonstrates significant inhibitory effects on Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent .
Anticancer Properties
The compound's structural features are conducive to interactions with biological targets involved in cancer pathways. Preliminary studies have shown that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays revealed that the compound can induce significant cytotoxic effects against specific cancer types, indicating its potential as an anticancer therapeutic .
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of this compound. It has been shown to reduce inflammation markers in cell cultures and animal models. The mechanism appears to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory responses .
Neuroprotective Effects
Emerging studies suggest that this compound may offer neuroprotective benefits. In models of neurodegenerative diseases, the compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis, thus opening avenues for research into treatments for conditions like Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and tested their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that specific modifications to the thiadiazole ring enhanced antibacterial potency significantly compared to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
A study conducted at a leading cancer research institute evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The findings demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation pathways. This suggests potential for further development as an anticancer agent .
Case Study 3: Neuroprotection
In a neurobiology journal article, researchers investigated the neuroprotective effects of this compound in a mouse model of traumatic brain injury. The compound was administered post-injury, resulting in reduced neurological deficits and lower levels of inflammatory cytokines in brain tissue samples compared to controls .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring exhibits nucleophilic substitution at sulfur or nitrogen positions. For example:
-
Reaction with hydrazonoyl halides :
Treatment with ethyl 2-chloro-2-(2-phenylhydrazono)acetate (4b ) in ethanolic triethylamine yields ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b ) via intermolecular cyclization (Scheme 1, ).
| Reactant | Product | Conditions | Yield (%) |
|---|---|---|---|
| Hydrazonoyl chloride (4b ) | 9b | Ethanol, TEA, 25°C, 2 h | 77% |
-
Mechanism : Initial thiohydrazonate ester formation followed by cyclization and elimination of methanethiol.
1,3-Dipolar Cycloaddition Reactions
The triazole moiety participates in cycloadditions. For instance:
-
Reaction with nitrile imines :
In situ-generated nitrile imines from hydrazonoyl chlorides undergo 1,3-dipolar cycloaddition with the thiadiazole scaffold to form pyrido[2,3-d] triazolo[4,3-a]pyrimidine derivatives (22a ) (Scheme 3, ).
| Reactant | Product | Conditions | Key Interactions |
|---|---|---|---|
| 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (16 ) | 17 | Ethanol, reflux | Hydrogen bonding and π-cation interactions |
Condensation and Cyclization Reactions
The acetamide side chain undergoes condensation with carbonyl-containing reagents:
-
Reaction with thiosemicarbazide :
Forms 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide (11 ), which further reacts with hydrazonoyl halides to yield thiazole derivatives (12a–i ) (Scheme 2, ).
| Product | Substituent | IC₅₀ (µM) | Target Cell Line |
|---|---|---|---|
| 12a | 4-Nitrophenyl | 8.107 | HepG2 |
Sulfur-Based Reactivity
The thioether (-S-) and thiol (-SH) groups participate in redox and coupling reactions:
-
Oxidation :
Thioether groups oxidize to sulfoxides or sulfones under controlled conditions, altering pharmacological activity. -
Coupling with diazonium salts :
Forms azo derivatives (e.g., 12a ) via diazonium salt coupling in ethanolic sodium acetate (0–5°C) .
Functionalization via Alkylation/Acylation
The secondary amine in the acetamide group undergoes alkylation or acylation:
-
Acylation :
Reacts with acetyl chloride to form N-acetyl derivatives, enhancing metabolic stability.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, with mass loss corresponding to the release of ethylthio and propyl groups.
Biological Activity-Driven Reactions
While not direct chemical reactions, the compound’s interactions with biological targets involve:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The compound shares structural homology with several thiadiazole-acetamide derivatives, differing primarily in substituents and appended heterocycles. Key comparisons include:
Key Observations :
- Substituent Effects: The target compound’s 5-propyl-triazolo-pyrimidinone group may enhance lipophilicity compared to the phenyl or thienylpyridazine substituents in analogues. This could influence membrane permeability and target binding .
- Solubility : The thienylpyridazine analogue (CAS 872704-30-8) exhibits low aqueous solubility (1.5 µg/mL), suggesting that the target compound may similarly require formulation optimization for bioavailability .
Structural Characterization
- Spectroscopic Profiling : IR and NMR data for related compounds (e.g., carbonyl stretches at 1670–1657 cm⁻¹ in ) provide benchmarks for verifying the target’s structure.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving thiadiazole ring formation followed by acylation. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for intermediate reactions to enhance solubility .
- Catalyst optimization : Triethylamine or K₂CO₃ for deprotonation during thioacetamide bond formation .
- Temperature control : Maintain 293–298 K for cyclization steps to avoid side products .
- Yield improvement : Purify intermediates via column chromatography and optimize stoichiometry (e.g., 1:1 molar ratio of thiadiazole and triazolopyrimidinone precursors) .
Q. Which characterization techniques are critical for confirming the compound’s structure and purity?
- Key techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., δ = 1.91 ppm for CH₃ in thiadiazole derivatives) .
- Mass spectrometry : High-resolution MS (e.g., FAB-MS) to confirm molecular ion peaks (e.g., m/z = 384 [M+H]⁺ for related analogs) .
- IR spectroscopy : Detect functional groups (e.g., νmax = 1670 cm⁻¹ for C=O in acetamide) .
- X-ray crystallography : Resolve ambiguous structures via co-crystal analysis, as demonstrated for thiadiazole-triazine hybrids .
Q. How can researchers address analytical challenges in isolating intermediates during synthesis?
- Strategies :
- TLC monitoring : Use chloroform:acetone (3:1) to track reaction progress and identify byproducts .
- Selective precipitation : Adjust pH or solvent polarity (e.g., ice-water quenching) to isolate intermediates .
- Co-crystallization : Employ X-ray-suitable co-crystals when pure forms are unstable .
Advanced Research Questions
Q. What structural modifications enhance the compound’s bioactivity, and how can structure-activity relationships (SAR) be systematically studied?
- SAR approaches :
- Substituent variation : Replace ethyl/propyl groups with fluorinated or heteroaromatic moieties to modulate lipophilicity .
- Scaffold hybridization : Fuse thiadiazole with pyrimidine or imidazole cores to improve target binding .
- In silico modeling : Use docking software (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase-2 .
Q. How can mechanistic insights into the compound’s biological activity be validated experimentally?
- Methods :
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates .
- Cellular uptake studies : Radiolabel the compound (e.g., ³H or ¹⁴C) and quantify accumulation in cancer cell lines .
- Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .
Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
- Resolution framework :
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds .
- Batch-to-batch validation : Confirm purity (>95%) via HPLC and elemental analysis .
- Meta-analysis : Compare data across analogs (e.g., thiadiazole vs. oxadiazole derivatives) to identify trends .
Q. What computational tools are recommended for predicting the compound’s stability and degradation pathways?
- Tools :
- DFT calculations : Optimize geometry and calculate bond dissociation energies (BDEs) for degradation-prone sites .
- Molecular dynamics (MD) : Simulate solvation effects in physiological buffers .
- Software : Gaussian 16 or ORCA for quantum mechanical modeling .
Q. How can the compound’s stability under varying storage conditions be assessed?
- Protocol :
- Forced degradation : Expose to heat (40–60°C), light (UV), and hydrolytic conditions (pH 1–13) .
- Analytical tracking : Monitor via HPLC-MS to identify degradation products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
